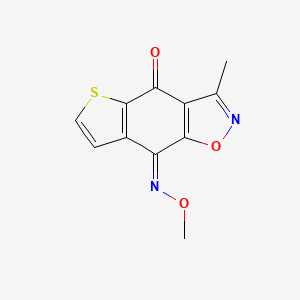
Antifungal agent 96
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has shown efficacy against various fungal pathogens, including Cryptococcus neoformans and Candida albicans . This compound is particularly notable for its ability to inhibit the growth of these fungi at very low concentrations, making it a promising candidate for antifungal therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 96 involves multiple steps, starting with the preparation of the core tricyclic oxime structure. The synthetic route typically includes the following steps:
Formation of the tricyclic core: This involves cyclization reactions using appropriate starting materials under controlled conditions.
Oxime formation:
Final modifications: Additional functional groups are introduced to enhance the antifungal activity and pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 96 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s antifungal properties.
Aplicaciones Científicas De Investigación
Antifungal agent 96 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: The compound is employed in research on fungal pathogenesis and host-pathogen interactions.
Medicine: this compound is investigated for its potential use in treating fungal infections, particularly those affecting the central nervous system.
Industry: The compound is explored for its use in developing antifungal coatings and materials to prevent fungal contamination.
Mecanismo De Acción
Antifungal agent 96 exerts its effects by targeting specific molecular pathways in fungal cells. It inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by binding to the enzyme lanosterol 14α-demethylase . This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. Additionally, the compound interferes with the formation of fungal biofilms, enhancing its antifungal efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A polyene antifungal that binds to ergosterol, disrupting the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, affecting the fungal cell wall.
Uniqueness
Antifungal agent 96 is unique due to its high blood-brain barrier permeability and brain penetration, making it particularly effective against central nervous system fungal infections. Its ability to inhibit biofilm formation further distinguishes it from other antifungal agents .
Propiedades
Fórmula molecular |
C11H8N2O3S |
|---|---|
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
(8Z)-8-methoxyimino-3-methylthieno[2,3-f][1,2]benzoxazol-4-one |
InChI |
InChI=1S/C11H8N2O3S/c1-5-7-9(14)11-6(3-4-17-11)8(13-15-2)10(7)16-12-5/h3-4H,1-2H3/b13-8- |
Clave InChI |
SHSJHJONOXSOOJ-JYRVWZFOSA-N |
SMILES isomérico |
CC1=NOC\2=C1C(=O)C3=C(/C2=N/OC)C=CS3 |
SMILES canónico |
CC1=NOC2=C1C(=O)C3=C(C2=NOC)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)
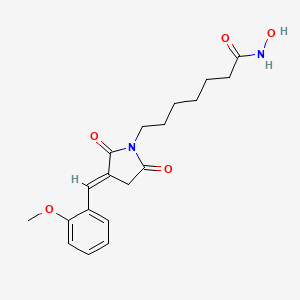

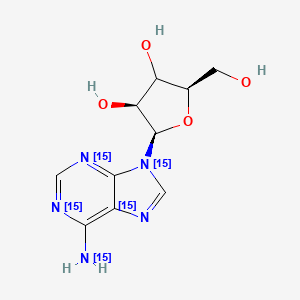
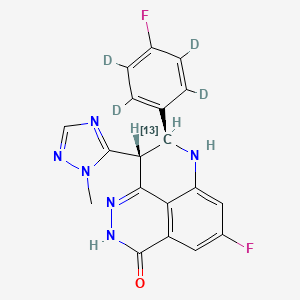
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
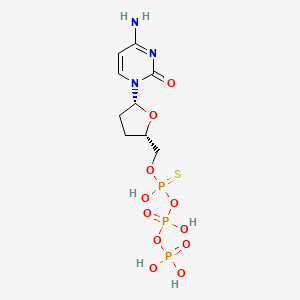
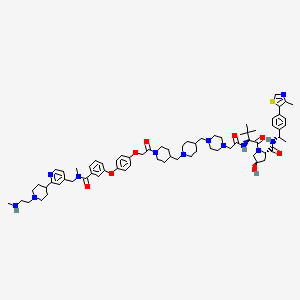
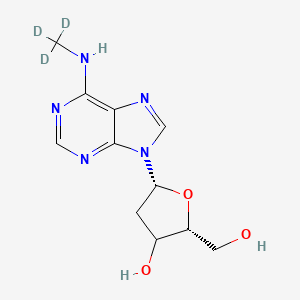
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)

